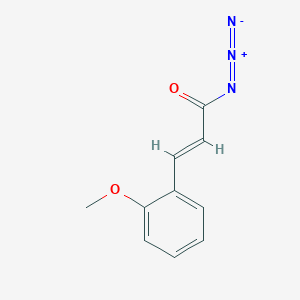
(2E)-3-(2-methoxyphenyl)prop-2-enoyl azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(2-methoxyphenyl)prop-2-enoyl azide is an organic compound characterized by the presence of an azide group attached to a propenoyl moiety, which is further substituted with a methoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-methoxyphenyl)prop-2-enoyl azide typically involves the reaction of (2E)-3-(2-methoxyphenyl)prop-2-enoyl chloride with sodium azide. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure the stability of the azide group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing safety measures to handle the potentially explosive azide group.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-3-(2-methoxyphenyl)prop-2-enoyl azide can undergo various chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, and the reactions are typically carried out in polar solvents.
Cycloaddition Reactions: Copper(I) catalysts are often used to facilitate the Huisgen cycloaddition.
Reduction Reactions: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are employed.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Cycloaddition Reactions: Triazole derivatives.
Reduction Reactions: Corresponding amines.
Wissenschaftliche Forschungsanwendungen
(2E)-3-(2-methoxyphenyl)prop-2-enoyl azide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Employed in the study of enzyme mechanisms and protein labeling due to its reactive azide group.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2E)-3-(2-methoxyphenyl)prop-2-enoyl azide involves the reactivity of the azide group. In biological systems, the azide group can react with alkyne-containing molecules through the Huisgen cycloaddition, forming stable triazole linkages. This reaction is often used in bioconjugation and labeling studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2E)-3-(2-methoxyphenyl)prop-2-enoyl chloride: Similar structure but with a chloride group instead of an azide.
(2E)-3-(2-methoxyphenyl)prop-2-enoyl amine: Similar structure but with an amine group instead of an azide.
Uniqueness
(2E)-3-(2-methoxyphenyl)prop-2-enoyl azide is unique due to the presence of the azide group, which imparts distinct reactivity and allows for specific applications in cycloaddition reactions and bioconjugation studies.
Eigenschaften
CAS-Nummer |
118652-95-2 |
|---|---|
Molekularformel |
C10H9N3O2 |
Molekulargewicht |
203.20 g/mol |
IUPAC-Name |
(E)-3-(2-methoxyphenyl)prop-2-enoyl azide |
InChI |
InChI=1S/C10H9N3O2/c1-15-9-5-3-2-4-8(9)6-7-10(14)12-13-11/h2-7H,1H3/b7-6+ |
InChI-Schlüssel |
WIXPQXNMOKLVKM-VOTSOKGWSA-N |
Isomerische SMILES |
COC1=CC=CC=C1/C=C/C(=O)N=[N+]=[N-] |
Kanonische SMILES |
COC1=CC=CC=C1C=CC(=O)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


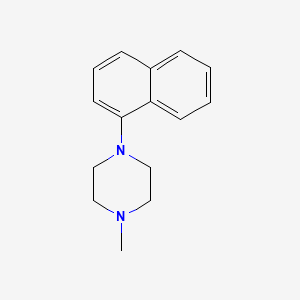
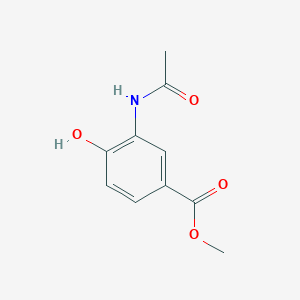
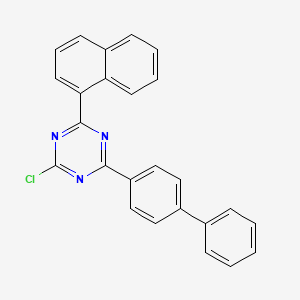
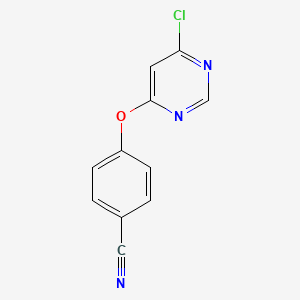
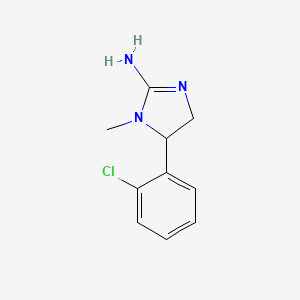
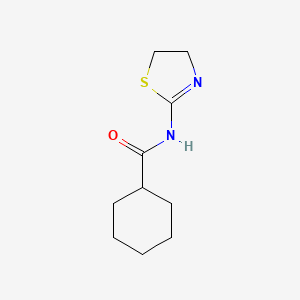
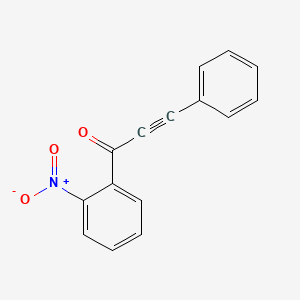
![4-(2-methylphenyl)-5-[(phenylamino)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B14134154.png)
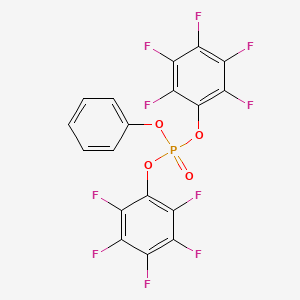


![2-[3-(Trifluoromethyl)phenoxy]benzenemethanamine](/img/structure/B14134188.png)
![3-[(Dimethylamino)methyl]benzenecarbothioamide](/img/structure/B14134193.png)
![[(1E,3Z)-5-hydroxypenta-1,3-dienyl]boronic acid](/img/structure/B14134197.png)
